molecular formula C20H24O3 B1234068 15,16-Epoxy-neo-clerodan-1,3,13(16),14-tetraen-18,19-olide

15,16-Epoxy-neo-clerodan-1,3,13(16),14-tetraen-18,19-olide

Cat. No. B1234068
M. Wt: 312.4 g/mol
InChI Key: NLSPLEIAOWRBOI-SIKIZQCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15,16-Epoxy-neo-clerodan-1,3,13(16),14-tetraen-18,19-olide is a natural product found in Baccharis flabellata with data available.

Scientific Research Applications

Identification and Characterization

  • The compound 15,16-Epoxy-neo-clerodan-1,3,13(16),14-tetraen-18,19-olide has been isolated and characterized in various studies. For instance, it was identified in the acetone extract of Baccharis flabellata through spectroscopic analyses (Juan Hikawczuk et al., 2002).

Chemical Structure Analysis

  • Extensive NMR, LC-ESIMS analysis, and molecular modeling studies have been used to determine the chemical structures of related neo-clerodane type diterpenoids (Bedir et al., 2003).

Crystallographic Studies

  • Crystallographic methods have revealed significant details about the structure of related neo-clerodane diterpenes. For example, a study on Teucrium tomentosum characterized the molecule using NMR and X-ray crystallographic methods, providing insights into its conformation and bonding (Devi et al., 2004).

Spectroscopic Elucidation

  • Spectroscopic methods, including one- and two-dimensional NMR experiments, have been pivotal in elucidating the structures of similar clerodane diterpenes, as demonstrated in a study involving Dodonaea viscosa (Huang et al., 2010).

Bioactivity Studies

  • Studies have focused on the bioactivity of neo-clerodane diterpenes. For instance, compounds isolated from Barringtonia racemosa, similar in structure to 15,16-Epoxy-neo-clerodan, have been analyzed for their spectral data and stereochemistry to understand their biological activities (Hasan et al., 2000).

Potential Therapeutic Applications

  • Some studies have explored the potential therapeutic applications of related diterpenoids. For example, compounds from Croton oblongifolius showed mild cytotoxic activity against various cell lines, hinting at potential therapeutic uses (Youngsa-ad et al., 2007).

Antifeedant and Antimicrobial Activities

  • Certain neo-clerodane diterpenes have shown antifeedant activity against pests and potential antimicrobial properties, as seen in studies on Teucrium tomentosum and other species (Devi et al., 2004).

properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

(6aR,7S,8R,10aS)-7-[2-(furan-3-yl)ethyl]-7,8-dimethyl-6a,8,9,10-tetrahydro-1H-benzo[d][2]benzofuran-3-one

InChI

InChI=1S/C20H24O3/c1-14-6-10-20-13-23-18(21)16(20)4-3-5-17(20)19(14,2)9-7-15-8-11-22-12-15/h3-5,8,11-12,14,17H,6-7,9-10,13H2,1-2H3/t14-,17-,19+,20-/m1/s1

InChI Key

NLSPLEIAOWRBOI-SIKIZQCASA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23COC(=O)C2=CC=C[C@@H]3[C@@]1(C)CCC4=COC=C4

SMILES

CC1CCC23COC(=O)C2=CC=CC3C1(C)CCC4=COC=C4

Canonical SMILES

CC1CCC23COC(=O)C2=CC=CC3C1(C)CCC4=COC=C4

synonyms

15,16-epoxy-neo-clerodan-1,3,13(16),14-tetraen-18,19-olide
epoxy-NCTO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15,16-Epoxy-neo-clerodan-1,3,13(16),14-tetraen-18,19-olide
Reactant of Route 2
15,16-Epoxy-neo-clerodan-1,3,13(16),14-tetraen-18,19-olide
Reactant of Route 3
15,16-Epoxy-neo-clerodan-1,3,13(16),14-tetraen-18,19-olide
Reactant of Route 4
15,16-Epoxy-neo-clerodan-1,3,13(16),14-tetraen-18,19-olide
Reactant of Route 5
15,16-Epoxy-neo-clerodan-1,3,13(16),14-tetraen-18,19-olide
Reactant of Route 6
15,16-Epoxy-neo-clerodan-1,3,13(16),14-tetraen-18,19-olide

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